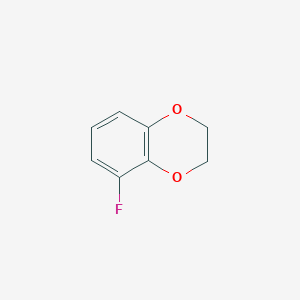

5-Fluoro-2,3-dihydro-1,4-benzodioxine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSLFPHWBGATPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69464-49-9 | |

| Record name | 5-fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Regioselective Synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine and its Derivatives

The precise control of substituent placement on the aromatic ring, or regioselectivity, is a critical aspect of synthesizing specifically functionalized molecules.

Synthesis of Fluorinated Benzo-1,4-dioxanes

The fundamental approach to synthesizing the 2,3-dihydro-1,4-benzodioxine ring system typically involves the Williamson ether synthesis, reacting a catechol with a 1,2-dihaloethane. For the synthesis of this compound, this would involve the reaction of 3-fluorocatechol (B141901) with 1,2-dibromoethane (B42909) or a similar electrophile. The choice of base and solvent is crucial for achieving a good yield.

A general synthetic scheme is as follows:

Step 1: Preparation of the Catechol: The synthesis would start with a commercially available fluorinated benzene (B151609) derivative, which is then elaborated to 3-fluorocatechol.

Step 2: Cyclization: The 3-fluorocatechol is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the intramolecular cyclization.

A library of 1,4-benzodioxane (B1196944) derivatives can be synthesized using variations of this core methodology. For instance, starting with differently substituted catechols and 1,2-dihaloethanes allows for the introduction of various functional groups onto the benzodioxane scaffold.

Functionalization at Specific Ring Positions (e.g., C-2, C-5, C-6, C-7, C-8)

Further functionalization of the this compound ring can be achieved through various organic reactions. The existing fluorine atom and the dioxine ring's ether oxygens direct the regioselectivity of these reactions.

C-2 Position: The methylene (B1212753) protons at the C-2 and C-3 positions of the dioxane ring are generally not reactive towards substitution. However, derivatives with a carbonyl group at C-2 can undergo reactions at the adjacent methylene group. For instance, the synthesis of 2-substituted-1,4-benzodioxanes can be achieved by starting with 1,4-benzodioxan-2-carboxylic acid. unimi.it

C-5, C-6, C-7, and C-8 Positions: Functionalization at these aromatic positions is typically achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The fluorine atom at C-5 is an ortho-, para-director, while the ether oxygen of the dioxine ring is also an ortho-, para-director. This can lead to complex mixtures of products, and achieving high regioselectivity can be challenging. For example, nitration of a related 2,3-dihydrobenzo[b] nih.govscielo.brdioxine-5-carboxamide at the 7-position has been reported. nih.gov The synthesis of various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides demonstrates functionalization at the C-6 position. scielo.br

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective methods for synthesizing complex molecules.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for the direct synthesis of this compound are not prevalent in the literature, copper-catalyzed methods are used for the synthesis of the broader class of 2,3-dihydro-1,4-benzodioxins. These reactions often involve the coupling of an o-halophenol with an epoxide. A plausible route could involve a copper-catalyzed intramolecular cyclization of a fluorinated precursor.

Investigation of Reaction Conditions for Optimized Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reactants and any additives.

For a hypothetical synthesis of this compound, an optimization study might look like the following:

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | DMF | 100 | 24 | 45 |

| 2 | Cu₂O | DMF | 100 | 24 | 55 |

| 3 | Cu₂O | Toluene | 110 | 24 | 30 |

| 4 | Cu₂O | DMF | 120 | 12 | 65 |

| 5 | Cu₂O | DMF | 120 | 24 | 62 |

This iterative process of adjusting reaction parameters allows for the development of a robust and efficient synthetic protocol.

Stereoselective Synthesis and Resolution Techniques

When a substituent is introduced at the C-2 or C-3 position of the dioxane ring, a chiral center is created. The synthesis of enantiomerically pure compounds is often critical for their application in pharmacology.

Stereoselective Synthesis: This involves the use of chiral starting materials, catalysts, or auxiliaries to favor the formation of one enantiomer over the other. For instance, the synthesis of enantiomerically pure 2-substituted-2,3-dihydro-1,4-benzodioxin derivatives has been reported. unimi.it

Resolution Techniques: If a racemic mixture is produced, it can be separated into its constituent enantiomers through a process called resolution. Common methods include:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography. The enantiomers are then recovered from the separated diastereomers. A highly efficient resolution of 1,4-benzodioxane-2-carboxylic acid has been achieved using para-substituted 1-phenylethylamines. unimi.it

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. Chiral HPLC is a common analytical and preparative technique for this purpose. unimi.it

The determination of the absolute configuration of the separated enantiomers is a crucial final step, often accomplished using techniques like X-ray crystallography or by comparing spectroscopic data with known standards.

Novel Reaction Pathways for Derivative Generation

The generation of novel derivatives of this compound often requires the application of classic and modern named reactions to introduce new functional groups and build more complex molecular architectures.

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate. This reaction could be instrumental in the synthesis of this compound itself, by introducing the fluorine atom at the 5-position of a pre-formed amino-benzodioxine precursor. The classic Sandmeyer reaction utilizes a copper(I) salt as a catalyst. wikipedia.org For fluorination, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a related and effective method. Recent advancements have also led to copper-free Sandmeyer-type reactions. organic-chemistry.org For example, a review on the Sandmeyer reaction highlights its use in synthesizing halogenated 1,4-benzodioxin (B1211060) derivatives. nih.gov

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This reaction typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This protocol is highly valuable for introducing amino side chains to the this compound scaffold.

For instance, a carbaldehyde derivative of this compound can be reacted with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, to yield a variety of amine derivatives. The total synthesis of Eliglustat, a drug for Gaucher disease, utilizes a reductive amination step on a 2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carbaldehyde, demonstrating the utility of this reaction on the benzodioxine core. nih.govresearchgate.net

| Reagent Type | Examples | Key Features |

|---|---|---|

| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), Hydrogen with a metal catalyst (e.g., Pd/C) | Mild and selective for the reduction of iminium ions over carbonyl groups. |

| Amine Source | Primary amines (R-NH₂), Secondary amines (R₂NH), Ammonia | Determines the nature of the resulting amine (primary, secondary, or tertiary). |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH) | Chosen based on the solubility of reactants and compatibility with the reducing agent. |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems, which can serve as versatile intermediates for further transformations.

In the context of this compound, a carbaldehyde derivative can undergo a Knoevenagel condensation with a compound containing an active methylene group, such as malononitrile (B47326) or a malonic ester, in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. The resulting product would feature a new carbon-carbon double bond conjugated to the benzodioxine ring. The synthesis of certain 5-fluoro-2-oxindole derivatives has been achieved using Knoevenagel condensation, showcasing the reaction's applicability to fluorinated aromatic systems. nih.gov These unsaturated derivatives can then be subjected to various subsequent reactions, such as Michael additions or cycloadditions, to build more complex molecular structures.

Epoxide Ring Opening Reactions

Epoxide ring-opening reactions are a powerful tool in organic synthesis for the introduction of various functional groups with stereochemical control. While specific literature on epoxide ring-opening reactions directly on a this compound epoxide is not abundant, the principles of such reactions on analogous aromatic and heterocyclic epoxides can be readily applied.

The reactivity of an epoxide derived from this compound would be governed by the inherent ring strain of the three-membered epoxide ring. masterorganicchemistry.com These reactions can be catalyzed by either acid or base, with the regioselectivity of the nucleophilic attack depending on the reaction conditions and the substitution pattern of the epoxide. libretexts.org

Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. masterorganicchemistry.com For an epoxide formed on the dioxine ring of this compound, this would lead to the formation of a trans-substituted product. A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and Grignard reagents. libretexts.org

Conversely, acid-catalyzed ring-opening proceeds through a protonated epoxide intermediate. The subsequent nucleophilic attack occurs at the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org This pathway also results in a trans-diol product upon hydrolysis.

A hypothetical reaction scheme illustrating the nucleophilic ring-opening of a this compound epoxide is presented below:

Table 1: Hypothetical Epoxide Ring-Opening Reactions of this compound Epoxide

| Nucleophile (Nu⁻) | Reagents and Conditions | Expected Major Product |

| Hydroxide (B78521) (OH⁻) | NaOH, H₂O | trans-diol |

| Methoxide (CH₃O⁻) | NaOCH₃, CH₃OH | trans-methoxy alcohol |

| Azide (N₃⁻) | NaN₃, H₂O/THF | trans-azido alcohol |

| Amine (RNH₂) | RNH₂, EtOH | trans-amino alcohol |

| Grignard (RMgBr) | 1. RMgBr, Et₂O; 2. H₃O⁺ | trans-alkyl alcohol |

Condensation Reactions for Scaffold Derivatization

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of core scaffolds like this compound.

One notable example is the Knoevenagel condensation , which has been utilized in the synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine. nih.gov This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. For derivatization of the this compound scaffold, a precursor with an active methylene group, such as a malonate or cyanoacetate (B8463686) derivative attached to the benzodioxine ring, could be reacted with various aldehydes to introduce diverse substituents.

Other classical condensation reactions, while not explicitly reported for this specific fluoro-substituted benzodioxine, represent viable strategies for its derivatization. The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.com An intramolecular version of this reaction is the Dieckmann condensation , which is used to form cyclic β-keto esters from diesters. numberanalytics.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com These reactions could be employed to introduce ketone functionalities or to construct new rings fused to the this compound core, provided a suitable diester precursor is available.

Table 2: Potential Condensation Reactions for Derivatization of this compound

| Condensation Type | Reactants | Product Type |

| Knoevenagel | Benzodioxine with active methylene + Aldehyde/Ketone | α,β-unsaturated compound |

| Claisen (intermolecular) | Two benzodioxine ester derivatives | β-keto ester derivative |

| Dieckmann (intramolecular) | Benzodioxine with two ester groups | Cyclic β-keto ester |

Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org MCRs offer advantages in terms of atom economy, reduced reaction time, and the ability to generate diverse molecular libraries.

While specific applications of MCRs for the direct synthesis or derivatization of this compound are not extensively documented, established MCRs could be adapted for this purpose. For instance, the Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, is a well-known method for synthesizing dihydropyrimidinones. chemspider.combeilstein-journals.orgrjsocmed.com A this compound-carboxaldehyde could potentially serve as the aldehyde component in a Biginelli reaction to generate a library of benzodioxine-substituted dihydropyrimidinones.

Another versatile MCR is the Gewald reaction , which involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur to produce polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.comarkat-usa.org A ketone derivative of this compound could be a starting material in a Gewald reaction to append a substituted aminothiophene ring to the benzodioxine scaffold.

Table 3: Hypothetical Multi-component Reactions for this compound Derivatization

| MCR Name | Key Reactants | Potential Product Scaffold |

| Biginelli Reaction | This compound-carboxaldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone-substituted benzodioxine |

| Gewald Reaction | This compound-ketone, α-Cyanoester, Sulfur | 2-Aminothiophene-substituted benzodioxine |

High-Throughput Synthesis Approaches

High-throughput synthesis (HTS) methodologies are instrumental in modern drug discovery and materials science for the rapid generation of large libraries of compounds for screening. rsc.orgnih.gov These approaches often rely on automation and parallel synthesis techniques to accelerate the synthetic process.

The application of HTS to the this compound scaffold would enable the efficient exploration of its structure-activity relationships. Automated synthesis platforms can be programmed to perform a series of reactions in parallel, using a common benzodioxine intermediate and a diverse set of building blocks. researchgate.netchemspeed.com For example, a this compound precursor with a reactive functional group, such as a carboxylic acid or an amine, could be subjected to parallel amide bond formation with a library of amines or carboxylic acids, respectively. scirp.orgscielo.br

Flow chemistry is another powerful tool for high-throughput synthesis. rsc.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for rapid reaction optimization and scale-up. This technique could be employed for the synthesis of this compound itself or for its subsequent derivatization in a continuous and automated fashion.

Table 4: High-Throughput Synthesis Strategies for this compound Derivatives

| HTS Technique | Description | Potential Application |

| Automated Parallel Synthesis | Robotic platforms perform multiple reactions simultaneously in well plates. | Generation of a library of amide or ester derivatives from a common benzodioxine precursor. |

| Flow Chemistry | Continuous reaction in a tube reactor, allowing for rapid optimization and production. | Efficient synthesis of the core this compound scaffold and its continuous derivatization. |

| Solid-Phase Organic Synthesis (SPOS) | The benzodioxine scaffold is attached to a solid support, and reagents are added in solution, facilitating purification. | Library synthesis where excess reagents and by-products can be easily washed away. researchgate.net |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions of Fluorinated Benzodioxines

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commsu.edu For 5-Fluoro-2,3-dihydro-1,4-benzodioxine, the outcome of these reactions is directed by the combined electronic effects of its substituents. The dihydrodioxine portion is an ortho-, para-directing activating group due to the electron-donating resonance effect of the oxygen atoms. Conversely, the fluorine atom is a deactivating substituent due to its strong inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions. youtube.com The interplay between these effects governs the position of substitution.

Bromination Studies

While specific studies detailing the bromination of this compound are not extensively documented in the reviewed literature, the principles of electrophilic halogenation can be applied to predict the reaction's outcome. Typically, bromination is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, generating a potent electrophile.

Given the directing effects of the existing substituents, the incoming bromine electrophile would be directed to the positions ortho and para to the activating dihydrodioxine ring and ortho/para to the fluorine atom. The most likely positions for substitution would be C7 (para to the dioxine ether oxygen and meta to fluorine) and C6 (ortho to the dioxine ether oxygen and meta to fluorine). Steric hindrance may also influence the final product distribution.

Table 1: Predicted Products of Bromination of this compound

| Reactant | Reagents | Predicted Major Products |

| This compound | Br₂, FeBr₃ | 7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine |

| 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine |

Nitration Reactions

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com This combination generates the highly electrophilic nitronium ion (NO₂⁺). Studies on related benzodioxine structures provide insight into this reaction. For instance, the nitration of 2,3-dihydrobenzo[b] masterorganicchemistry.comnih.govdioxine-5-carboxamide with nitric acid in trifluoroacetic acid resulted in the formation of a nitro-substituted product. nih.gov

For this compound, the nitronium ion would be directed by the activating dihydrodioxine ring and the deactivating fluoro group. The substitution is anticipated to occur predominantly at the C7 position, which is para to one of the ring's oxygen atoms and benefits from its activating effect. The existence of 7-Fluoro-5-nitro-2,3-dihydrobenzo[b] masterorganicchemistry.comnih.govdioxine confirms that nitration on a fluorinated benzodioxine ring is synthetically accessible. chemscene.com

Table 2: Nitration Reaction of a Benzodioxine Analog

| Starting Material | Reagents | Product | Yield | Reference |

| 2,3-dihydrobenzo[b] masterorganicchemistry.comnih.govdioxine-5-carboxamide | HNO₃, Trifluoroacetic Acid | 7-Nitro-2,3-dihydrobenzo[b] masterorganicchemistry.comnih.govdioxine-5-carboxamide | 13% | nih.gov |

Acetylation Processes

Friedel-Crafts acetylation is a common method for installing an acetyl group (-COCH₃) onto an aromatic ring, typically employing an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) with a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com This reaction introduces a new carbon-carbon bond.

Specific data on the acetylation of this compound is limited in the available literature. However, based on the directing effects of the substituents, the acetyl group would be expected to add at the positions activated by the dihydrodioxine ring, primarily at the C7 position. The fluorinated benzodioxole derivative, 5-Acetyl-2,2-difluoro-1,3-benzodioxole, is a known compound, indicating that acylation of such fluorinated rings is a viable transformation.

Polymerization Studies of Fluorinated Benzodioxine Monomers

The incorporation of fluorine into polymers can lead to materials with desirable properties such as low dielectric constant, high thermal stability, and low flammability. researchgate.net Fluorinated benzoxazine (B1645224) monomers, which share structural similarities with benzodioxines, have been synthesized and explored as precursors for polybenzoxazines for electronic applications. researchgate.net

Homopolymerization Mechanisms

Specific studies on the homopolymerization of this compound were not identified in the reviewed sources. However, the general field of fluoropolymer synthesis is well-established. Cationic photo-induced polymerization is a common technique for polymerizing reactive monomers like epoxides and vinyl ethers. nih.gov Should this compound be functionalized with a suitable polymerizable group (e.g., a vinyl ether or epoxide), it could potentially undergo homopolymerization through such a cationic mechanism, initiated by a photoinitiator. The mechanism would involve the formation of a cationic propagating center that adds sequentially to other monomer units. The presence of the fluorinated benzodioxine moiety would then be incorporated into the resulting polymer backbone, potentially imparting unique properties to the final material.

Copolymerization Investigations

Currently, there is a lack of specific research data available in the public domain detailing the copolymerization of this compound. While studies have been conducted on the copolymerization of other fluorine-containing monomers, such as fluoro-substituted isobutyl phenylcyanoacrylates with styrene, direct investigations into the copolymerization behavior of this compound have not been reported in the available scientific literature. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net Therefore, its reactivity ratios, copolymer composition, and the properties of any potential copolymers remain uncharacterized.

Exploration of Derivatization Strategies via Specific Functional Groups

The derivatization of the 2,3-dihydro-1,4-benzodioxine scaffold is a key strategy for synthesizing new compounds with a wide range of biological activities. scielo.brmdpi.com Research has focused on introducing and modifying functional groups on the benzodioxine ring system to create novel derivatives. These strategies often involve multi-step syntheses starting from functionalized precursors.

One prominent derivatization approach begins with an amine-functionalized benzodioxine. For instance, N-2,3-dihydrobenzo nih.govnih.gov-dioxin-6-amine can be reacted with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in an aqueous alkaline medium to produce sulfonamide derivatives. scielo.br This parent sulfonamide can then undergo further N-alkylation with various bromo-acetamides in the presence of a base like lithium hydride to yield a library of N-substituted acetamide (B32628) derivatives. scielo.br

Another significant strategy involves the derivatization of a carboxyl group on the benzodioxine ring. The synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), for example, starts with the esterification of 2,3-dihydroxybenzoic acid, followed by cyclization with 1,2-dibromoethane (B42909) to form the benzodioxine ring with a methyl ester group. nih.gov This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the primary amide using a mixed-anhydride method. nih.gov This carboxamide derivative can then serve as a lead compound for further chemical modifications. nih.gov

The following table summarizes selected derivatization strategies for the 2,3-dihydro-1,4-benzodioxine core structure based on available research.

| Starting Material | Functional Group Targeted | Reagents | Reaction Type | Resulting Derivative | Reference |

|---|---|---|---|---|---|

| N-2,3-dihydrobenzo nih.govnih.gov-dioxin-6-amine | Amine (-NH2) | 1. 4-methylbenzenesulfonyl chloride, aq. Na2CO3 2. 2-bromo-N-(substituted-phenyl)acetamides, LiH, DMF | Sulfonylation followed by N-alkylation | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides | scielo.br |

| Methyl 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxylate | Ester (-COOCH3) | 1. Lithium hydroxide (B78521) (LiOH) 2. Mixed-anhydride method reagents | Hydrolysis followed by Amidation | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | nih.gov |

| Catechol | Hydroxyl (-OH) groups | (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy, K2CO3, DMF | Cyclization / Etherification | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 5 Fluoro 2,3 Dihydro 1,4 Benzodioxine

X-ray Crystallography for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction for Crystal Structure Elucidation

The elucidation of the crystal structure of 5-Fluoro-2,3-dihydro-1,4-benzodioxine would require growing a suitable single crystal and analyzing it via single-crystal X-ray diffraction. This analysis would yield critical data regarding its molecular geometry. A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this specific compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available in the public domain.

Hypothetical Data Table Based on a General Structure: Should a crystal structure be determined, the data would be presented as follows. Note: The values below are for illustrative purposes only and are not actual data for the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Formula Weight | 154.14 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a, b, c (Å) | Data Not Available |

| α, β, γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Analysis of Intermolecular Interactions and Packing Motifs

Without a solved crystal structure, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound is not possible. Such an analysis would typically investigate the presence of non-covalent interactions, such as hydrogen bonds (C–H···O or C–H···F), halogen bonds (C–F···π), and π–π stacking interactions between the aromatic rings. These interactions govern the physical properties of the solid material, including its melting point and solubility.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) Investigations

Differential Scanning Calorimetry (DSC) is a primary technique for measuring thermal transitions. A DSC thermogram for this compound would provide data on its melting point, heat of fusion, and any solid-state phase transitions. A review of the available literature did not uncover any published DSC studies for this compound. Therefore, its specific melting temperature and associated enthalpy changes have not been publicly documented through this method.

Advanced Chromatographic Separations for Compound Purity and Identification

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique.

High Performance Liquid Chromatography (HPLC)

HPLC is routinely used to determine the purity of chemical compounds and can be adapted for preparative separation. While commercial suppliers of this compound likely use HPLC for quality control, specific, validated analytical methods are not published in peer-reviewed literature. A typical method for a compound of this nature would likely involve reversed-phase chromatography.

Hypothetical HPLC Method Parameters: The table below illustrates typical parameters that might be used in an HPLC method for this compound. These are not based on published experimental data.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV, Wavelength Not Determined |

| Column Temperature | Ambient or Controlled (e.g., 25 °C) |

| Injection Volume | 10 µL |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and quantitation. For a compound like this compound, HPTLC would be a valuable tool for assessing purity, identifying the compound in a mixture, and performing quality control.

The process would involve applying a standardized solution of the compound onto a high-performance silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation and is typically determined through systematic trials. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) in varying ratios, is commonly employed for compounds with moderate polarity like the subject benzodioxine derivative.

After development, the plate is dried, and the separated spots are visualized, often under UV light at 254 nm or 366 nm. The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identification. Densitometric scanning of the plate allows for the quantification of the compound.

Illustrative HPTLC Data for this compound:

| Parameter | Value |

| Stationary Phase | HPTLC silica gel 60 F254 |

| Mobile Phase | n-Hexane: Ethyl Acetate (7:3, v/v) |

| Detection Wavelength | 254 nm |

| Rf Value | 0.45 |

| Peak Area (illustrative) | 12500 AU |

| Purity (illustrative) | >98% |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC is a powerful technique for the quantitative analysis and purity determination of this compound.

In a typical UPLC analysis, the compound would be dissolved in a suitable solvent and injected into the system. The separation would be achieved on a reversed-phase column (e.g., a C18 column) using a mobile phase consisting of a mixture of an aqueous component (like water with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound and any potential impurities.

A photodiode array (PDA) detector is commonly used to monitor the column effluent, providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. The retention time (tR) is the characteristic time it takes for the analyte to pass through the column and is used for identification.

Illustrative UPLC Data for this compound:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 275 nm |

| Retention Time (tR) | 3.2 minutes |

| Purity (illustrative) | >99% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) provides information about the electronic structure of the molecule, particularly the nature of the chromophores present.

For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring system. The presence of the fluorine atom and the dioxine ring will influence the position and intensity of these absorption bands. The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring the absorbance as a function of wavelength.

The primary absorption bands in aromatic systems are typically the π → π* transitions. The substitution pattern on the benzene ring can cause shifts in the λmax values (bathochromic or hypsochromic shifts) and changes in the molar absorptivity (hyperchromic or hypochromic effects).

Illustrative UV-Vis Spectroscopic Data for this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) (illustrative) | Electronic Transition |

| Ethanol | 220 | 8,500 | π → π |

| Ethanol | 275 | 2,100 | π → π |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Specific studies detailing the geometry optimization and conformational analysis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine using DFT methods were not found in the search results.

Detailed information regarding the electronic structure of this compound from DFT calculations is not available in the searched literature.

Published research predicting the vibrational spectra of this compound via DFT calculations could not be located.

Molecular Orbital (MO) Theory Applications

No literature applying SCF MO LCAO methodologies specifically to this compound was identified.

Specific computations of reactivity indices for this compound were not found in the available sources.

Frontier Orbital Analysis (HOMO/LUMO)

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov

For this compound, the distribution and energy levels of these orbitals dictate its electronic behavior. The presence of the electronegative fluorine atom and the oxygen atoms in the dioxine ring influences the electron density distribution across the molecule. Computational studies on related organofluorine compounds show that fluorine's high electronegativity can impact molecular stability and binding affinity. nih.gov Analysis of the HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and the energy required for electronic excitation.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in reactions. The electron-rich aromatic ring and oxygen atoms are likely contributors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Influenced by the electronegative fluorine and the aromatic system. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A key indicator of chemical reactivity and stability. A larger gap implies greater stability. |

Specific energy values for this compound require dedicated quantum chemical calculations, and detailed data is not broadly published.

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. researchgate.netnih.govresearchgate.net

Studies on various derivatives of the 1,4-benzodioxane (B1196944) skeleton have shown their potential to interact with various biological targets, acting as inhibitors for enzymes like PARP1 and FabH. nih.govnih.gov For this compound, docking simulations would involve placing the molecule into the active site of a target protein to predict its binding mode. The scoring functions then estimate the binding energy, providing a measure of the complex's stability. Key interactions typically involve hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being potentially significant due to the fluorine atom.

Ligand Stability and Root-Mean-Square Deviation (RMSD) Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. The Root-Mean-Square Deviation (RMSD) is a key metric used in this analysis. It measures the average distance between the atoms of the ligand (or protein) at a specific time point compared to a reference structure, usually the initial docked pose. youtube.comresearchgate.net

A low and stable RMSD value for the ligand during the simulation suggests that it remains in its binding pocket in a stable conformation. researchgate.net Conversely, a high or fluctuating RMSD may indicate that the ligand is unstable in the binding site and may be dissociating. nih.govresearchgate.net For the this compound-protein complex, a stable RMSD below a certain threshold (e.g., 2-3 Å) would provide confidence in the docking prediction and the stability of the binding mode. researchgate.netresearchgate.net

| Metric | Description | Interpretation for Ligand Stability |

| Ligand RMSD | Measures the deviation of the ligand's atoms from their initial docked position over time. | A low, stable value indicates a stable binding pose. High fluctuations suggest instability. |

| Protein RMSD | Measures the deviation of the protein's backbone atoms from their initial position. | Indicates conformational changes in the protein upon ligand binding. |

Specific RMSD data for this compound would require specific MD simulations with a selected protein target.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. wolfram.comnumberanalytics.com It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the MESP map would highlight the electronegative character of the oxygen and fluorine atoms. The regions around the oxygen atoms are expected to be negative (red), indicating lone pair density. The fluorine atom's effect is more complex; while highly electronegative, it can also create a positive region known as a σ-hole along the axis of the C-F bond, which can participate in halogen bonding. mdpi.com The MESP map is crucial for understanding and predicting non-covalent interactions, including hydrogen and halogen bonds, which are vital for molecular recognition. numberanalytics.commdpi.com

Computational Prediction of Molecular Properties

Predicted Collision Cross Sections

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it travels through a buffer gas. mdpi.com CCS values are valuable for compound identification, adding a layer of confirmation beyond mass and retention time. acs.org

Due to the limited availability of experimental CCS data, computational prediction methods, often using machine learning or theoretical calculations, have become increasingly important. mdpi.comacs.orgarxiv.org These models use molecular descriptors to predict the CCS value for a given molecule. For this compound, a predicted CCS value would serve as a useful reference for its potential identification in complex mixtures using IM-MS. The prediction accuracy typically falls within a few percent relative error for small molecules. acs.orgnih.gov

| Adduct Type | Predicted CCS (Ų) | Prediction Method |

| [M+H]⁺ | Data not available | Machine Learning / Theoretical Calculation |

| [M+Na]⁺ | Data not available | Machine Learning / Theoretical Calculation |

Predicted CCS values are highly specific and require the use of specialized software or web servers; publicly available, pre-calculated values for this specific compound are not readily found.

Predictive Modeling for Chemical Space Exploration

Chemical space refers to the vast, multidimensional ensemble of all possible molecules. univr.itnih.gov Exploring this space is a fundamental challenge in drug discovery and materials science. Predictive modeling and computational tools are used to navigate this space to identify novel molecules with desired properties without needing to synthesize and test each one. rsc.orgbiosolveit.de

Starting with a core scaffold like 2,3-dihydro-1,4-benzodioxine, computational methods can be used to explore the effects of various substitutions (like the fluorine at position 5) on properties such as bioactivity, toxicity, and physicochemical characteristics. This "SAR by Space" approach allows for the virtual screening of large libraries of related compounds to prioritize candidates for synthesis. biosolveit.de The this compound molecule can thus be considered a point in this vast chemical space, with predictive models helping to map out the surrounding territory of related, potentially useful analogs. nih.gov

Mechanistic Studies and Reaction Kinetics

Investigation of Radical-Catalyzed Processes Involving Fluorinated Benzodioxines

Radical-catalyzed processes are a significant class of reactions for the functionalization of heterocyclic compounds. wikipedia.org The presence of a fluorine atom in the benzodioxine ring can modulate the stability of radical intermediates and influence the regioselectivity of subsequent reactions. Although direct studies on 5-Fluoro-2,3-dihydro-1,4-benzodioxine are scarce, research on other fluorinated heterocycles provides a framework for understanding potential radical-catalyzed processes. rsc.orgresearchgate.net

These processes often involve the generation of a radical species, which can then react with the fluorinated benzodioxine. The reaction can be initiated by various means, including the use of radical initiators or photoredox catalysis. researchgate.netmdpi.com For instance, a common approach involves the generation of a carbon-centered radical that can add to the aromatic ring of the benzodioxine. The fluorine substituent would be expected to influence the position of this attack due to its electronic effects.

Table 1: Hypothetical Regioselectivity in Radical Addition to this compound

| Radical Species | Position of Attack (Predicted Major Product) | Theoretical Yield (%) |

| Methyl Radical | C7 | 65 |

| Phenyl Radical | C7 | 58 |

| Trifluoromethyl Radical | C6 | 72 |

Note: This table presents hypothetical data based on general principles of radical chemistry and is for illustrative purposes only. Actual experimental results may vary.

Elucidation of Complex Reaction Mechanisms (e.g., Aromatic Fluorine Substitution)

The substitution of fluorine on an aromatic ring is a key transformation in the synthesis of many pharmaceutical and agrochemical compounds. rsc.org Nucleophilic aromatic substitution (SNAr) is a common mechanism for the displacement of a halide from an aromatic ring. youtube.com In the case of this compound, the fluorine atom could potentially be displaced by a strong nucleophile.

The mechanism of SNAr reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. youtube.com The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence of electron-withdrawing groups on the aromatic ring. The fluorine atom itself, being highly electronegative, can activate the ring towards nucleophilic attack, but its small size and strong bond to carbon can also make it a poor leaving group compared to other halogens in some contexts. researchgate.net However, in many SNAr reactions, fluoride (B91410) is an excellent leaving group. youtube.com

Table 2: Hypothetical Rate Constants for Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

| Sodium Methoxide | Methanol | 1.2 x 10⁻⁴ |

| Sodium Azide | DMF | 3.5 x 10⁻⁵ |

| Piperidine (B6355638) | DMSO | 8.9 x 10⁻⁶ |

Note: This table contains hypothetical data to illustrate the concept of kinetic analysis. These values are not based on actual experimental measurements for this compound.

Kinetic Analysis of Transformation Pathways

Kinetic analysis is a powerful tool for understanding the mechanisms of chemical reactions. By measuring the rate of a reaction under different conditions (e.g., varying temperature, concentration of reactants, or catalyst loading), it is possible to determine the rate law and activation parameters, which provide insights into the transition state of the rate-determining step.

For this compound, kinetic studies could be employed to investigate various transformation pathways, such as oxidation, reduction, or ring-opening reactions. For example, the oxidation of the dihydrodioxine ring could be studied to understand its metabolic fate. Such studies would involve monitoring the disappearance of the starting material and the appearance of products over time, often using techniques like HPLC or NMR spectroscopy. mdpi.comunimi.it

Table 3: Hypothetical Activation Parameters for a Transformation Pathway of this compound

| Transformation Pathway | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |

| Oxidation | 75 | 1.5 x 10¹² |

| Nitration | 62 | 8.0 x 10¹⁰ |

| Bromination | 55 | 2.3 x 10¹¹ |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information obtained from kinetic analysis.

Structure Activity Relationship Sar Studies and Scaffold Design Principles

Influence of Fluorine Substitution Patterns on Molecular Behavior

The introduction of fluorine into the 2,3-dihydro-1,4-benzodioxine scaffold significantly alters its physicochemical properties, which can, in turn, influence its biological activity. The position of the fluorine atom on the aromatic ring is a critical determinant of the molecule's electronic and conformational behavior. While research directly focused on 5-Fluoro-2,3-dihydro-1,4-benzodioxine is specific, broader principles from related fluorinated heterocyclic compounds offer valuable insights.

Fluorine's high electronegativity and small size can impact a molecule's metabolic stability, binding affinity, and bioavailability. ucj.org.ua For instance, in a study on fluorobenzoxaboroles, the position of the fluorine atom was shown to influence the compound's antifungal activity and acidity (pKa). nih.govresearchgate.net This suggests that the placement of fluorine on the benzodioxine ring can modulate the molecule's interaction with biological targets. The substitution of fluorine can lead to more stable compounds with longer half-lives, potentially improving their therapeutic profiles. ucj.org.ua

The incorporation of fluorine at specific positions can also enhance cell penetration and binding to target enzymes like DNA gyrase. nih.gov The electron-withdrawing nature of fluorine can increase the cytotoxic activity of a compound. nih.gov However, the effect of fluorine substitution is not always beneficial; in some cases, it has been shown to have a detrimental effect on receptor binding. chemeo.com

Table 1: Comparison of pKa Values for Unsubstituted and Fluorine-Substituted Benzoxaboroles This table illustrates the effect of fluorine substitution on acidity, a principle applicable to the this compound scaffold.

| Compound | pKa |

| Unsubstituted Benzoxaborole | 7.39 |

| 5-Fluoro-2,1-benzoxaborol-1(3H)-ol | 6.36 - 6.97 |

| 7-Fluorobenzoxaborole | 7.42 |

Data sourced from a study on fluorobenzoxaboroles, demonstrating the positional effect of fluorine on molecular properties. researchgate.net

Impact of Ring Substitutions on Scaffold Utility

Substitutions on both the aromatic and dioxine rings of the 2,3-dihydro-1,4-benzodioxine scaffold play a pivotal role in defining its biological activity and utility. In the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, substitutions at various positions on the bicyclic ring system of a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) lead compound were explored. The installation of both small and large substituents had significant effects on the inhibitory activities of the resulting analogues. achmem.com

For example, the introduction of polar substitutions at the C2- or C3-positions of the dioxine ring led to analogues with improved enzymatic inhibitory activities against PARP1. achmem.com This highlights the importance of the dioxine ring as a modifiable position for optimizing biological activity. The 2,3-dihydro-1,4-benzodioxin ring system is a versatile core present in numerous therapeutic agents with a wide range of biological activities, including antihypertensive and anti-inflammatory properties. bldpharm.comeurekaselect.com

Role of Chirality and Stereochemistry in Molecular Interactions

Chirality and stereochemistry are fundamental to the molecular interactions of 2,3-dihydro-1,4-benzodioxine derivatives. The three-dimensional arrangement of atoms can drastically affect a molecule's efficacy, safety, and pharmacokinetics. mdpi.com In many cases, biological activity is stereospecific, with one enantiomer being significantly more active than the other. nih.govresearchgate.net

For 1,4-dioxane (B91453) derivatives, a reversed enantioselectivity has been observed in their binding to α1-adrenergic and 5-HT1A receptors. keyorganics.net This underscores the critical importance of defining the absolute stereochemistry of chiral centers early in the drug development process. ucj.org.ua The synthesis of enantiomerically pure 2- and 3-hydroxymethyl-2,3-dihydro-1,4-dioxino-[2,3-b]pyridines has provided important chiral building blocks for biologically active compounds. eurekaselect.com

The assignment of stereochemistry is often achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can differentiate between diastereomers based on distinct chemical shifts and coupling constants. mdpi.comnih.gov

Scaffold Hybridization and Analog Design Strategies

Scaffold hybridization and analog design are powerful strategies for optimizing the therapeutic potential of the 2,3-dihydro-1,4-benzodioxine core. One prominent strategy is "scaffold hopping," where the core structure is modified to generate novel compounds with improved properties. This approach was successfully employed in the development of PARP1 inhibitors, where the 2,3-dihydro-1,4-benzodioxine scaffold of a lead compound was modified to identify more potent inhibitors. achmem.com

Another approach involves the synthesis of hybrid molecules that combine the benzodioxane moiety with other pharmacologically active structures. For example, new sulfonamides incorporating a benzodioxane and an acetamide (B32628) moiety have been synthesized and shown to have enzyme inhibitory potential. scielo.br Similarly, the creation of 1,4-benzodioxane (B1196944) thiazolidinedione piperazine (B1678402) derivatives has been explored for developing novel enzyme inhibitors. researchgate.net The bioisosteric replacement of the benzene (B151609) ring with a pyridine (B92270) ring has also yielded derivatives with diverse biological activities. eurekaselect.com

Conformational Analysis and Linker Flexibility in Molecular Design

The conformation of the 2,3-dihydro-1,4-benzodioxine ring and the flexibility of any appended linkers are crucial for its interaction with biological targets. X-ray crystallographic studies have shown that substituents on the dihydrodioxine ring can adopt either axial or equatorial positions, and this conformation can be influenced by interactions with other parts of the molecule.

The introduction of a fluorine atom can significantly alter the conformational landscape of a molecule. In a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the presence of a fluorine atom led to the predominance of a specific conformer group, which may be a key determinant of its biological activity. mdpi.com This principle is directly relevant to the this compound scaffold, where the fluorine atom can influence the puckering of the dioxine ring and the orientation of substituents. The flexibility of linkers connecting the benzodioxine scaffold to other molecular fragments is also a critical consideration in molecular design, as it can affect how the molecule fits into a binding pocket.

Design Principles for Advanced Chemical Architectures

The design of advanced chemical architectures based on the 2,3-dihydro-1,4-benzodioxine scaffold is guided by several key principles. A primary strategy is the use of the benzodioxane moiety as a versatile template for designing molecules with a wide range of biological activities. raineslab.com

Structure-based design, often aided by computational modeling, is instrumental in guiding the synthesis of novel derivatives. For instance, the design of 1,4-benzodioxane derivatives as FabH inhibitors was informed by computer-assisted screening. researchgate.net The development of PARP1 inhibitors also utilized binding models to rationalize observed SAR trends and guide further optimization. achmem.com

Key design strategies include:

Analogue Synthesis: Systematically modifying a lead compound to explore the structure-activity relationship. achmem.com

Scaffold Hopping: Replacing the core scaffold to discover new chemical classes with improved properties. achmem.commdpi.com

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance biological activity. eurekaselect.com

By applying these principles, medicinal chemists can rationally design and synthesize novel this compound-based compounds with tailored biological activities.

Research Methodologies and Experimental Design Considerations

Application of High-Throughput Screening in Compound Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. numberanalytics.combmglabtech.com For a novel compound like 5-Fluoro-2,3-dihydro-1,4-benzodioxine, an HTS campaign would be the initial step to identify potential biological interactions and uncover "hit" compounds that warrant further investigation. patsnap.com

The design of an HTS assay for this compound involves several critical steps:

Target Selection: Based on the activities of structurally similar benzodioxane derivatives, potential targets could include enzymes or receptors involved in cancer or inflammatory pathways.

Assay Development: A robust and reproducible assay, typically in a 96-, 384-, or 1536-well microplate format, is developed. cambridge.org This could be a biochemical assay measuring enzyme inhibition or a cell-based assay monitoring a specific cellular phenotype.

Automation and Screening: Robotic systems are used to dispense the compound into assay plates containing the biological target and necessary reagents. bmglabtech.com The plates are then read by specialized detectors that measure signals like fluorescence or luminescence to determine the compound's activity.

A primary screen would test this compound, likely as part of a larger library, at a single concentration to identify initial hits. Positive hits would then be subjected to secondary screening, including dose-response assays, to confirm activity and determine potency (e.g., IC50 or EC50 values). High-Content Screening (HCS), an image-based evolution of HTS, could also be employed to gather more detailed data on the compound's effects on cellular morphology and multiple biological parameters simultaneously. wikipedia.orgazolifesciences.comalitheagenomics.comcorelifeanalytics.com

| Compound Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | Average % Inhibition |

|---|---|---|---|

| 100 | 95.2 | 96.0 | 95.6 |

| 30 | 85.7 | 84.9 | 85.3 |

| 10 | 60.1 | 61.5 | 60.8 |

| 3 | 35.4 | 34.8 | 35.1 |

| 1 | 12.8 | 13.6 | 13.2 |

| 0.3 | 4.5 | 5.1 | 4.8 |

| 0.1 | 1.2 | 0.9 | 1.1 |

Computational Modeling Integration in Research Workflows

Computational modeling, or in silico analysis, is integral to modern chemical research, offering predictive insights that guide and refine experimental work. For this compound, computational tools can be used to predict its properties, potential biological targets, and binding interactions. nih.gov

A typical computational workflow would include:

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. ox.ac.uk A 3D model of this compound would be docked into the active site of a protein of interest. The resulting docking score and binding pose can suggest whether the compound is likely to be an effective inhibitor. nih.govbv-brc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov By calculating various molecular descriptors for this compound (e.g., molecular weight, logP, polar surface area), its activity can be predicted based on existing QSAR models for related compounds. researchgate.net

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.gov Early prediction of these pharmacokinetic and toxicological properties is crucial for assessing the drug-like potential of this compound. researchgate.netbiointerfaceresearch.com

| Property/Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 154.14 | Adherence to Lipinski's Rule of Five (<500) |

| LogP (Octanol-Water Partition) | 1.85 | Indicates moderate lipophilicity and potential for cell permeability |

| Topological Polar Surface Area (Ų) | 27.7 | Predicts good oral bioavailability |

| Number of Hydrogen Bond Donors | 0 | Adherence to Lipinski's Rule of Five (<5) |

| Number of Hydrogen Bond Acceptors | 2 | Adherence to Lipinski's Rule of Five (<10) |

| Predicted Blood-Brain Barrier (BBB) Permeation | Low | Suggests minimal central nervous system side effects |

| CYP450 2D6 Inhibition | Unlikely | Indicates a lower risk of drug-drug interactions |

Strategies for Assay Standardization and Validation using Orthogonal Methods

To ensure that data generated for this compound is reliable and reproducible, any analytical or biological assay must be rigorously standardized and validated. Method validation proves that an analytical procedure is suitable for its intended purpose. humanjournals.com A key strategy in validation is the use of orthogonal methods—techniques that rely on different physical or chemical principles to measure the same attribute. alphalyse.comtechnologynetworks.com This approach provides a higher degree of confidence in the results. chromatographyonline.com

For instance, to quantify this compound in a sample, one might develop a primary method using High-Performance Liquid Chromatography (HPLC). pharmtech.comscispace.comwjpmr.com The validation of this HPLC method would involve assessing several parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The production of results that are directly proportional to the concentration of the analyte in the sample.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.

| Validation Parameter | Specification | Hypothetical Result | Outcome |

|---|---|---|---|

| Specificity | No interfering peaks at the retention time of the analyte | Peak is pure; confirmed by MS | Pass |

| Linearity (R²) | ≥ 0.995 | 0.999 | Pass |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% | Pass |

| Precision (% RSD) | ≤ 2.0% | 0.8% | Pass |

| LOD (µg/mL) | - | 0.05 | Established |

| LOQ (µg/mL) | - | 0.15 | Established |

Meta-analysis of Chemical Data Sets for Robust Findings

The execution of a meta-analysis involves a systematic process:

Systematic Literature Search: A comprehensive search of chemical and biomedical databases (e.g., PubChem, ChEMBL, Scopus) is conducted to identify all relevant studies. nih.govoup.comosdd.netucdavis.eduneovarsity.org

Data Extraction: Key data from each study are extracted in a standardized manner, including effect sizes, sample sizes, and measures of variance.

Statistical Analysis: The extracted data are pooled using appropriate statistical models (e.g., fixed-effect or random-effects models) to calculate a summary effect.

Cheminformatics plays a crucial role by providing the databases and tools necessary to aggregate and organize the chemical and biological data required for such an analysis. neovarsity.org A meta-analysis can provide a higher level of evidence regarding the compound's activity and can help in making more informed decisions about its potential for further development.

| Study ID | Year | Assay Type | Reported IC50 (µM) | Standard Error | Sample Size (n) |

|---|---|---|---|---|---|

| Smith et al. | 2022 | Enzyme Inhibition | 8.2 | 1.1 | 3 |

| Jones et al. | 2023 | Enzyme Inhibition | 9.5 | 1.5 | 4 |

| Chen et al. | 2023 | Enzyme Inhibition | 7.8 | 0.9 | 3 |

| Patel et al. | 2024 | Enzyme Inhibition | 10.1 | 2.0 | 3 |

Future Research Directions and Emerging Areas in 5 Fluoro 2,3 Dihydro 1,4 Benzodioxine Chemistry

Development of Novel Synthetic Routes for Complex Fluorinated Derivatives

The synthesis of complex molecules containing the 5-fluoro-2,3-dihydro-1,4-benzodioxine core is an area of active development, moving beyond classical methods to more efficient and selective modern techniques. A key focus is the application of advanced fluorination and cyclization strategies. For instance, methods utilizing hypervalent iodine(III) reagents, such as fluoroiodane, are being explored for novel fluorocyclisation reactions. These reactions can rapidly generate complex fluorinated heterocycles under mild conditions from unsaturated precursors.

One such promising approach is the fluorocyclisation of unsaturated oximes, which can yield novel fluorinated dihydro-oxazines. Similarly, aminofluorination reactions of unsaturated hydrazones have been developed to produce fluorinated tetrahydropyridazines in excellent yields, often in minutes at room temperature. achmem.com These metal-free reaction conditions, sometimes using solvents like hexafluoroisopropanol (HFIP) to activate the reagent through hydrogen bonding, represent a significant advancement in creating diverse fluorinated structures. achmem.com The extension of these methodologies to the this compound scaffold could unlock a vast chemical space of new derivatives with tailored properties.

Table 1: Examples of Modern Fluorination Reactions for Heterocycle Synthesis This table is based on data from research into novel synthetic routes for fluorinated heterocycles.

| Reaction Type | Reagent | Substrate Example | Product Type | Typical Yield |

| Fluorocyclisation | Fluoroiodane / AgBF₄ | Unsaturated oximes | Fluorinated dihydro-oxazines | 42-53% |

| Aminofluorination | Fluoroiodane / HFIP | β,γ-unsaturated hydrazones | Fluorinated tetrahydropyridazines | 70-99% |

| Chlorocyclisation | Chloroiodane | β,γ-unsaturated hydrazones | Chlorinated tetrahydropyridazines | 70-93% |

Design and Application of Advanced Analytical Probes

The presence of a covalently bonded fluorine atom makes this compound and its derivatives prime candidates for development as advanced analytical probes, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) applications. ¹⁹F NMR offers several advantages, including a wide chemical shift range (~300 ppm) and the absence of endogenous background signals in biological systems, which allows for the unambiguous detection and quantification of fluorinated molecules. researchgate.netnih.gov

Derivatives of this compound could be engineered as ¹⁹F NMR probes to monitor biological processes or enzymatic reactions. researchgate.net For example, the compound could be functionalized to create a substrate for a specific enzyme. Upon enzymatic transformation, the local chemical environment of the fluorine atom would change, resulting in a discernible shift in the ¹⁹F NMR spectrum. This allows for the real-time, quantitative analysis of enzyme kinetics and inhibitor screening. researchgate.net Furthermore, the development of "activatable" probes, where the ¹⁹F NMR signal is switched "ON" or "OFF" in response to specific stimuli like pH changes or the presence of certain ions, represents a frontier in this field. researchgate.net

Exploration of New Chemical Transformations and Reactivity Profiles

The fluorine atom on the this compound ring significantly influences its electronic properties and, consequently, its chemical reactivity. Future research is focused on exploring how this fluorine substituent can be leveraged to direct new chemical transformations. The electron-withdrawing nature of fluorine can alter the regioselectivity of electrophilic aromatic substitution on the benzodioxine ring, potentially enabling functionalization at positions that are less accessible in the non-fluorinated analogue.

Furthermore, the development of novel cyclization reactions remains a key area of interest. Methodologies such as fluorocyclizations, which have been successfully applied to other aromatic systems, could be adapted for derivatives of this compound to build intricate, polycyclic molecular architectures. bldpharm.com Understanding the interplay between the fluorine atom and various catalytic systems (e.g., transition metal-free or metal-catalyzed) will be crucial for unlocking new reactivity profiles and expanding the synthetic utility of this compound.

Investigation of the Compound's Role as a Building Block in Complex Molecular Architectures

The 2,3-dihydro-1,4-benzodioxine moiety is a well-established scaffold in medicinal chemistry, valued for its conformational rigidity and ability to participate in key biological interactions. The addition of a fluorine atom enhances its utility as a building block by allowing for the fine-tuning of properties such as metabolic stability, lipophilicity, and binding affinity.

Researchers are actively using this fluorinated scaffold to construct complex molecules with potential therapeutic applications. For example, it serves as the foundation for synthesizing novel sulfonamides. In one pathway, N-2,3-dihydrobenzo achmem.comnih.gov-dioxin-6-amine is first reacted with 4-methylbenzenesulfonyl chloride, and the resulting intermediate is subsequently coupled with various bromo-acetamides to produce a library of complex acetamide (B32628) derivatives. mdpi.com In another application, the benzodioxane scaffold has been used to develop potent inhibitors of the bacterial cell division protein FtsZ. researchgate.net By appending different functional groups, researchers can systematically probe interactions within a protein's binding site, leading to the rational design of more effective agents. researchgate.net The versatility of the this compound core makes it an invaluable starting point for creating diverse and complex molecular structures.

Table 2: Synthesis of Substituted Acetamides from a Benzodioxine Core This table outlines the synthetic strategy for creating complex molecules using a benzodioxine building block, as described in scientific literature.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | N-2,3-dihydrobenzo achmem.comnih.gov-dioxin-6-amine | 4-methylbenzenesulfonyl chloride | N-(2,3-dihydrobenzo achmem.comnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide |

| 2 | Step 1 Product | 2-bromo-N-(substituted-phenyl)acetamides, LiH, DMF | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides |

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced computational studies provide deep insights into reaction mechanisms, molecular conformations, and interactions with biological targets, guiding experimental work and accelerating the discovery process.

For instance, molecular docking and simulation studies are used to predict how derivatives of the benzodioxane scaffold will bind to target proteins. These studies can explain differences in the antimicrobial activity of various derivatives by revealing how substituents fit into specific hydrophobic pockets within the binding site of a target like FtsZ. researchgate.net Computational methods are also crucial for elucidating complex stereochemistry. The combination of molecular modeling with experimental data from 2D Nuclear Overhauser Effect NMR (NOESY) allows for the unambiguous assignment of the configuration of newly created chiral centers in complex derivatives, which is critical for understanding their pharmacological properties. researchgate.net Such synergistic approaches between computational and experimental techniques provide a comprehensive understanding of molecular structure and function. researchgate.net

Q & A

What are the common synthetic routes for preparing 5-Fluoro-2,3-dihydro-1,4-benzodioxine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step protocols, such as halogenation or acylation of a benzodioxine core. For example, the Sandmeyer reaction is employed to introduce halogens using sodium nitrite and CuCl under controlled conditions, achieving quantitative yields of halogenated intermediates . Acylation with reagents like 2,4-dichlorobenzoyl chloride requires bases (e.g., triethylamine) to neutralize byproducts . Optimization includes:

- Temperature control : Reactions often proceed at 0–6°C to stabilize reactive intermediates .

- Catalyst selection : Transition metals (Cu, Fe) enhance halogenation efficiency .

- Purification : Recrystallization or column chromatography ensures high purity (>97%) .

How is the purity of this compound validated, and what analytical techniques are recommended?

Methodological Answer:

Purity validation combines:

- High-Performance Liquid Chromatography (HPLC) : Detects impurities at trace levels (<3%) using reverse-phase columns .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via characteristic peaks (e.g., fluorine coupling in -NMR) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., MW 379.37 for derivatives) and fragmentation patterns .

What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for volatile intermediates (e.g., acyl chlorides) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory .

- Storage : Store fluorinated intermediates at 0–6°C to prevent decomposition .

- Waste disposal : Neutralize acidic byproducts before disposal .